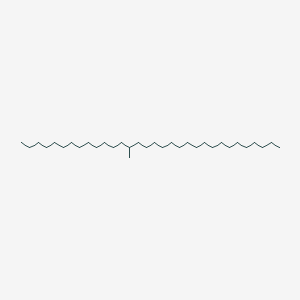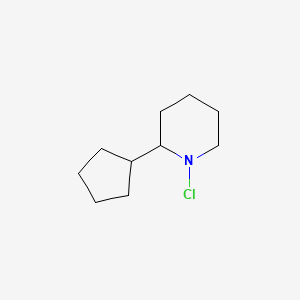
1-Chloro-2-cyclopentylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-cyclopentylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a chlorine atom attached to the second carbon of the piperidine ring and a cyclopentyl group attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopentylpiperidine can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with 1-chloro-2-piperidone. The reaction typically occurs in an anhydrous ether solvent under reflux conditions. Another method involves the chlorination of 2-cyclopentylpiperidine using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-cyclopentylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-cyclopentylpiperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of 2-cyclopentylpiperidine.
Oxidation Reactions: N-oxides and other oxidized forms.
Reduction Reactions: 2-cyclopentylpiperidine and its derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-cyclopentylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-cyclopentylpiperidine involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes through its binding affinity and reactivity.
Comparación Con Compuestos Similares
2-Chloropiperidine: Similar in structure but lacks the cyclopentyl group.
1-Chloro-2-methylpiperidine: Contains a methyl group instead of a cyclopentyl group.
2-Cyclopentylpiperidine: Lacks the chlorine atom.
Uniqueness: 1-Chloro-2-cyclopentylpiperidine is unique due to the presence of both the chlorine atom and the cyclopentyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
58040-50-9 |
|---|---|
Fórmula molecular |
C10H18ClN |
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
1-chloro-2-cyclopentylpiperidine |
InChI |
InChI=1S/C10H18ClN/c11-12-8-4-3-7-10(12)9-5-1-2-6-9/h9-10H,1-8H2 |
Clave InChI |
KAMRJXUWKFJLCC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2CCCCN2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



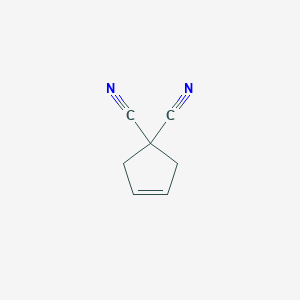
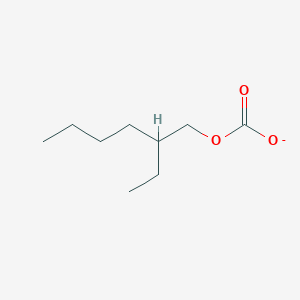
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)
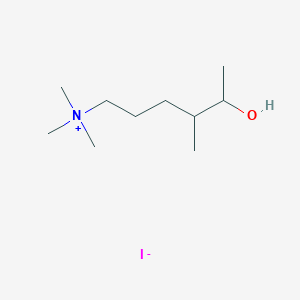
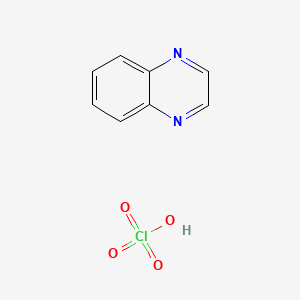
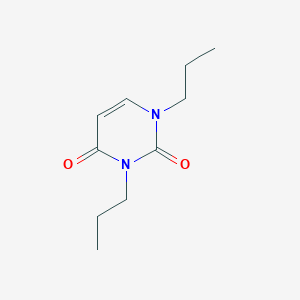
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)

![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
